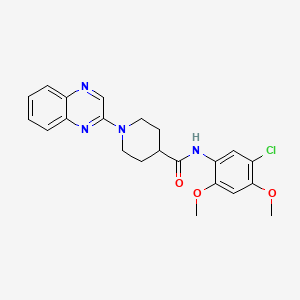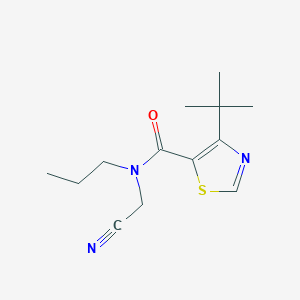
4-tert-butyl-N-(cyanomethyl)-N-propyl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(cyanomethyl)-N-propyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTES and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
作用機序
BPTES selectively inhibits glutaminase by binding to its active site. Glutaminase plays a crucial role in the conversion of glutamine to glutamate, which is then used in various metabolic pathways. By inhibiting glutaminase, BPTES reduces the availability of glutamate and other metabolites that are essential for cancer cell survival and proliferation. BPTES has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
BPTES has been shown to have significant biochemical and physiological effects. In cancer cells, BPTES reduces the availability of glutamine, which is essential for cancer cell survival and proliferation. BPTES has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. In addition, BPTES has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
BPTES has several advantages for lab experiments. It is a selective inhibitor of glutaminase and can be used to study the role of glutaminase in cancer cell metabolism. BPTES has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, BPTES has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for synthesis. In addition, BPTES has low solubility in water, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of BPTES. One potential direction is the development of BPTES analogs with improved pharmacological properties. Another direction is the study of the role of glutaminase in other diseases, such as neurodegenerative disorders. BPTES has also been shown to have anti-inflammatory effects, and further studies are needed to explore its potential applications in inflammatory diseases. Overall, BPTES has significant potential for scientific research, and further studies are needed to fully understand its mechanism of action and potential applications.
Conclusion:
In conclusion, 4-tert-butyl-N-(cyanomethyl)-N-propyl-1,3-thiazole-5-carboxamide, also known as BPTES, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTES is a selective inhibitor of glutaminase and has been extensively studied for its potential applications in cancer therapy. BPTES has significant biochemical and physiological effects and has several advantages for lab experiments. Further studies are needed to fully understand the mechanism of action and potential applications of BPTES.
合成法
The synthesis of BPTES involves the reaction of tert-butylamine, propylamine, and 2-chloro-1,3-thiazole-5-carboxylic acid, followed by the addition of cyanomethyl anion. The final product is obtained by crystallization and purification. The synthesis of BPTES is a complex process that requires expertise in organic chemistry.
科学的研究の応用
BPTES has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively inhibit glutaminase, which is overexpressed in many cancer cells. By inhibiting glutaminase, BPTES can reduce the availability of glutamine, which is essential for cancer cell survival and proliferation. BPTES has been tested in various cancer cell lines and has shown promising results in reducing cancer cell viability and inducing cell death.
特性
IUPAC Name |
4-tert-butyl-N-(cyanomethyl)-N-propyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-5-7-16(8-6-14)12(17)10-11(13(2,3)4)15-9-18-10/h9H,5,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGWWJLKVFTIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=C(N=CS1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

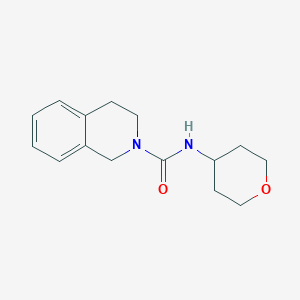
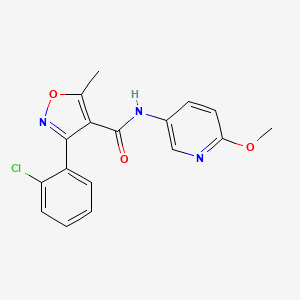
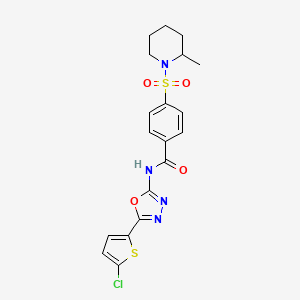
![5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2917437.png)
![(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B2917438.png)


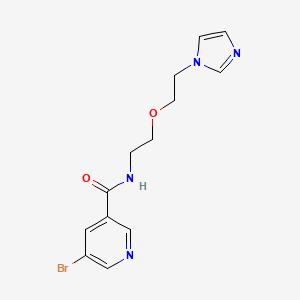
![4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2917443.png)
![N-(2-chlorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2917444.png)

![phenanthridin-6-ylmethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2917448.png)
![4-[4-(Difluoromethoxy)phenyl]butan-2-one](/img/structure/B2917449.png)
